Clorhidrato de 2-etil-3-metil-1-benzofuran-7-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

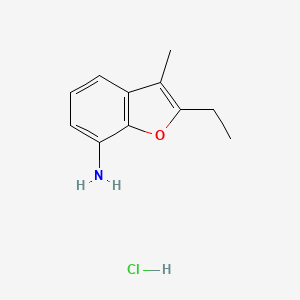

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound with the molecular formula C11H13NO•HCl and a molecular weight of 211.69 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a benzofuran ring substituted with ethyl and methyl groups, as well as an amine group at the 7th position.

Aplicaciones Científicas De Investigación

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Métodos De Preparación

The synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride typically involves several steps:

Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.

Substitution Reactions: Ethyl and methyl groups are introduced at the 2nd and 3rd positions of the benzofuran ring, respectively.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using hydrogenation or metal hydrides.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and specific catalysts to facilitate the desired transformations.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride can be compared with other benzofuran derivatives, such as:

- 2-Methyl-1-benzofuran-7-amine hydrochloride

- 3-Ethyl-1-benzofuran-7-amine hydrochloride

- 2,3-Dimethyl-1-benzofuran-7-amine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the benzofuran ring. The unique combination of ethyl and methyl groups in 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound characterized by its unique benzofuran structure, which consists of a fused benzene and furan ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₁O

- Molecular Weight : Approximately 211.69 g/mol

- Key Features : The compound features an amine group at the 7-position and ethyl and methyl groups at the 2- and 3-positions, respectively. This arrangement contributes to its distinct chemical properties and biological activities.

The biological activity of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran core allows for binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context being studied.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16 . The compound's potency is influenced by structural modifications, such as the introduction of methyl or methoxy groups on the benzofuran ring.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of microorganisms. For instance, it has been compared favorably against standard antibiotics like ciprofloxacin and ketoconazole in inhibiting the growth of bacteria such as Staphylococcus aureus .

- Enzyme Interaction : Studies suggest that this compound may modulate enzyme activity, influencing various biochemical pathways. This could have implications for drug development, particularly in targeting diseases related to enzyme dysfunction.

Cytotoxicity Studies

A significant study assessed the cytotoxicity of various benzofuran derivatives, including 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride. The results indicated that:

- Compounds with methyl substitutions at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity.

- For example, compounds with a methyl group at the C–3 position showed 2–4 times greater potency compared to unsubstituted analogs .

Structure-Activity Relationship (SAR)

The structure of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride plays a crucial role in its biological activity:

| Compound | Modification | Activity Level |

|---|---|---|

| Base Compound | None | Reference |

| 10h | Methyl at C–3 | 2–4 times greater than base |

| 10j | Methoxy at C–7 | Lower activity than C–6 substitution |

These findings underscore the importance of molecular modifications in enhancing therapeutic efficacy.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride was tested for its ability to inhibit cell proliferation. Results indicated that it effectively inhibited growth in approximately 70% of evaluated cancer cell lines, with some exhibiting GI50 values below 0.01 µM .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant inhibition zones compared to control drugs, indicating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10;/h4-6H,3,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXLEHBNMAMTDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC=C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.